Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide
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Overview
Description
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide typically involves multi-step organic reactions. Common starting materials might include substituted benzothiazines and pyrazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activities. It might exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might be investigated for its ability to treat certain diseases or conditions, depending on its biological activity.
Industry
In industry, this compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolobenzothiazines: Compounds with similar core structures but different substituents.
Benzothiazine Derivatives: Compounds that share the benzothiazine ring but have different functional groups.
Uniqueness
What sets Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-N-(3-morpholinopropyl)-1-phenyl-, 5,5-dioxide apart is its specific combination of functional groups and ring structures. This unique arrangement might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
81761-82-2 |
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Molecular Formula |
C24H27N5O4S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxo-1-phenylpyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H27N5O4S/c1-27-23-21(24(30)25-12-7-13-28-14-16-33-17-15-28)26-29(18-8-3-2-4-9-18)22(23)19-10-5-6-11-20(19)34(27,31)32/h2-6,8-11H,7,12-17H2,1H3,(H,25,30) |
InChI Key |
KOBPHRCGPWYCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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